Imidazo(1,2-a)pyridine-3-acetamide, 6-chloro-2-(2-pyridinyl)-
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Overview
Description
Imidazo(1,2-a)pyridine-3-acetamide, 6-chloro-2-(2-pyridinyl)- is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both imidazo and pyridine rings in its structure makes it a valuable scaffold for drug development and other scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo(1,2-a)pyridine-3-acetamide, 6-chloro-2-(2-pyridinyl)- typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with α-haloketones, followed by cyclization and subsequent functionalization. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification steps like recrystallization and chromatography are employed to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Imidazo(1,2-a)pyridine-3-acetamide, 6-chloro-2-(2-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Common Reagents and Conditions
Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Imidazo(1,2-a)pyridine-3-acetamide, 6-chloro-2-(2-pyridinyl)- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is used in the development of pharmaceuticals, particularly as potential therapeutic agents for various diseases.
Industry: The compound finds applications in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of imidazo(1,2-a)pyridine-3-acetamide, 6-chloro-2-(2-pyridinyl)- involves its interaction with specific molecular targets. It can inhibit enzymes or receptors by binding to their active sites, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A parent compound with similar structural features but lacking specific functional groups.
Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with a similar core structure but different nitrogen positioning.
Imidazo[1,2-a]pyrazine: A related compound with a pyrazine ring instead of a pyridine ring
Uniqueness
Imidazo(1,2-a)pyridine-3-acetamide, 6-chloro-2-(2-pyridinyl)- is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the chloro and pyridinyl groups enhances its reactivity and potential for diverse applications .
Properties
CAS No. |
88594-35-8 |
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Molecular Formula |
C14H11ClN4O |
Molecular Weight |
286.71 g/mol |
IUPAC Name |
2-(6-chloro-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-yl)acetamide |
InChI |
InChI=1S/C14H11ClN4O/c15-9-4-5-13-18-14(10-3-1-2-6-17-10)11(7-12(16)20)19(13)8-9/h1-6,8H,7H2,(H2,16,20) |
InChI Key |
SHVDKFYAZOQMHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(N3C=C(C=CC3=N2)Cl)CC(=O)N |
Origin of Product |
United States |
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